4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid
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Overview
Description
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with two methoxy groups and a ditetradecylcarbamoyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The starting material, 2,3-dimethoxybenzoic acid, is prepared through the methylation of catechol followed by carboxylation.
Introduction of the Ditetradecylcarbamoyl Group: The ditetradecylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2,3-dimethoxybenzoic acid with ditetradecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation and Carboxylation: Large-scale methylation of catechol followed by carboxylation to produce 2,3-dimethoxybenzoic acid.
Coupling Reaction: The coupling reaction with ditetradecylamine is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ditetradecylcarbamoyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes and exert its effects intracellularly. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a shorter alkyl chain.
4-(Hexadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a longer alkyl chain.
4-(Octadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with an even longer alkyl chain.
Uniqueness
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The ditetradecyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
128262-58-8 |
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Molecular Formula |
C38H67NO5 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
4-[di(tetradecyl)carbamoyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C38H67NO5/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-39(32-28-26-24-22-20-18-16-14-12-10-8-6-2)37(40)33-29-30-34(38(41)42)36(44-4)35(33)43-3/h29-30H,5-28,31-32H2,1-4H3,(H,41,42) |
InChI Key |
ZSJRCHYAVUYWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)C1=C(C(=C(C=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
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